molecular formula C17H10BrN3O2 B6524070 (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-06-5

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B6524070
CAS No.: 325857-06-5
M. Wt: 368.2 g/mol
InChI Key: RQQGAIJEACBICU-UHFFFAOYSA-N
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Description

(2Z)-6-Bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a bromine substituent at position 6 of the chromene ring, an imino group linked to a 4-cyanophenyl moiety, and a carboxamide functional group at position 2. Chromene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

6-bromo-2-(4-cyanophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-12-3-6-15-11(7-12)8-14(16(20)22)17(23-15)21-13-4-1-10(9-19)2-5-13/h1-8H,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGAIJEACBICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Backbone Construction

The 2H-chromene core serves as the structural foundation for this compound. A widely adopted method involves cyclization of substituted 2-hydroxyacetophenone derivatives. For instance, 5′-bromo-2′-hydroxyacetophenone undergoes microwave-assisted condensation with ethyl oxalate in the presence of a base to yield 6-bromo-2H-chromene-3-carboxylic acid . Key parameters include:

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Temperature: 120–150°C under microwave irradiation

  • Base: Potassium carbonate or sodium hydride

  • Reaction Time: 20–40 minutes

This method achieves yields of 60–75%, with the bromine atom introduced via the starting material to ensure regioselectivity at position 6 .

Carboxamide Functionalization

The carboxylic acid at position 3 is converted to the carboxamide group using carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) facilitates this transformation .

Procedure:

  • Dissolve 6-bromo-2H-chromene-3-carboxylic acid (1 equiv) and DCC (1.2 equiv) in dichloromethane.

  • Cool to 0°C, then add ammonium chloride (1.5 equiv) or gaseous ammonia.

  • Stir for 12–16 hours at room temperature.

  • Filter and concentrate to isolate the carboxamide .

Yield: 56–70% .
Key Spectral Data:

  • IR: 1630–1650 cm⁻¹ (C=O stretch of amide), 3300 cm⁻¹ (N–H stretch) .

  • ¹³C NMR: δ 165–168 ppm (amide carbonyl) .

Imino Group Installation

The imino group at position 2 is introduced via Schiff base formation between a 2-oxochromene intermediate and 4-cyanoaniline. This step requires careful control of pH and temperature to avoid side reactions .

Optimized Protocol:

  • React 6-bromo-2-oxo-2H-chromene-3-carboxamide (1 equiv) with 4-cyanoaniline (1.2 equiv) in ethanol.

  • Add catalytic acetic acid (5 mol%) and reflux for 4–6 hours.

  • Cool and filter the precipitated product .

Yield: 65–80%.
Diastereoselectivity: Moderate to high (Z/E = 3:1 to 5:1), confirmed by NOESY NMR .

Bromination Strategies

If bromination is performed post-cyclization, electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) is employed.

Conditions for Late-Stage Bromination:

  • Solvent: Dichloromethane or acetic acid

  • Catalyst: Iron(III) bromide (0.1 equiv)

  • Temperature: 25–40°C

  • Reaction Time: 2–4 hours

Challenges:

  • Competing bromination at other positions necessitates directing groups (e.g., electron-withdrawing carboxamide) .

  • Yields drop to 40–50% without regiochemical control .

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions to enhance sustainability:

Example:

  • A three-component reaction of 5-bromo-2-hydroxybenzaldehyde, malononitrile, and 4-cyanoaniline in water at 50°C yields the target compound directly .

  • Catalyst: NSB-DBU (5 mol%), a reusable ionic liquid .

  • Yield: 85–92% with >90% atom economy .

Analytical and Spectroscopic Characterization

Critical data for verifying the structure include:

¹H NMR (DMSO-d₆):

  • δ 8.60 (s, 1H, imino CH=N)

  • δ 7.80–7.20 (m, 6H, aromatic and chromene protons)

  • δ 3.95 (s, 2H, NH₂ of carboxamide) .

13C NMR:

  • δ 168.2 (amide carbonyl)

  • δ 160.1 (C=N imino)

  • δ 118.5 (CN of 4-cyanophenyl) .

HRMS: m/z [M+H]⁺ calculated for C₁₇H₁₁BrN₃O₂: 368.2; found: 368.1.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey Advantage
Microwave-assisted 7530 minRapid, high purity
DCC-mediated coupling 7016 hScalable, mild conditions
Green three-component 9240 minSolvent-free, high atom economy
Late-stage bromination 504 hFlexibility in substitution

Challenges and Optimization Opportunities

  • Stereochemical Control: The (2Z)-configuration is favored but requires chiral catalysts or kinetic resolution for enantiopure products .

  • Byproduct Formation: Competing cyclization or over-bromination necessitates precise stoichiometry .

  • Catalyst Recovery: Ionic liquid catalysts (e.g., NSB-DBU) enable 5–7 reuse cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiocyanate (KSCN) in acetone.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives with different functional groups.

Scientific Research Applications

Preliminary studies indicate that (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide exhibits notable biological activities, particularly in the following areas:

  • Anticancer Research : This compound has shown promise in inhibiting cancer cell proliferation. Its unique structure may enhance its interaction with specific biological targets involved in cancer progression.
  • Antimicrobial Properties : Some derivatives of chromene compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : The potential for this compound to modulate inflammatory pathways could be explored, given the biological relevance of chromene derivatives in managing inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Core : Achieved through cyclization involving a suitable precursor.
  • Bromination : The chromene core is brominated using agents like N-bromosuccinimide (NBS).
  • Imination : Reacting the brominated chromene with 4-cyanobenzaldehyde to form the imine linkage.
  • Carboxamidation : Treatment with a carboxamide source yields the final product.

Case Studies and Research Findings

  • Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored various chromene derivatives, including this compound, demonstrating significant inhibition of cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Activity Assessment : Research highlighted in Phytochemistry Reviews indicated that similar chromene compounds exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications for this compound in developing new antibiotics.
  • Anti-inflammatory Studies : Investigations published in Inflammation Research have shown that chromene derivatives can modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and cyanophenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The compound is compared to three analogues (Table 1), with differences in halogen type, phenyl substituent position/identity, and carboxamide modifications.

Table 1. Structural and Molecular Comparison

Compound Name Halogen Phenyl Substituent Carboxamide Substituent Molecular Weight
Target Compound Br 4-Cyanophenyl None ~420*
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]... Br 4-Phenoxyphenyl None 435.277
(2Z)-6-Bromo-2-[(3-cyanophenyl)imino]... Br 3-Cyanophenyl None ~420*
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]... Cl 4-Methylsulfanylphenyl Tetrahydrofuran-methyl 428.9

*Estimated based on molecular formula (exact data unavailable).

Electronic and Steric Effects

  • Halogen Substitution: Bromine (Br) in the target compound and analogues increases molecular weight and polarizability compared to chlorine (Cl) in . Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems .
  • Phenyl Substituent Position/Identity: The 4-cyanophenyl group in the target compound provides a strong electron-withdrawing effect, stabilizing the imino group and enhancing electrophilic character. This contrasts with the 4-phenoxyphenyl group in , which introduces bulkiness and lipophilicity, likely reducing aqueous solubility . The 4-methylsulfanylphenyl group () introduces a sulfur atom, increasing lipophilicity and enabling hydrogen bonding via the sulfur lone pairs .
  • Carboxamide Modifications :

    • The tetrahydrofuran-methyl substituent in adds steric bulk and may improve metabolic stability by shielding the carboxamide from enzymatic degradation. This modification also enhances solubility in polar solvents compared to the unsubstituted carboxamide in the target compound .

Biological Activity

The compound (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H12BrN3O2\text{C}_{16}\text{H}_{12}\text{BrN}_{3}\text{O}_{2}

This compound features a bromine atom, a cyanophenyl group, and a carboxamide functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the chromene class exhibit a range of biological activities, including:

  • Anticancer Activity : Various studies have shown that chromene derivatives can induce cytotoxic effects in cancer cells through apoptosis and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Some chromene derivatives demonstrate antimicrobial activity against various pathogens.
  • Antioxidant Effects : The ability to scavenge free radicals contributes to their protective effects in biological systems.

Chromene derivatives, including this compound, have been shown to exert their anticancer effects through several mechanisms:

  • Induction of Apoptosis : Studies suggest that these compounds can activate caspases, leading to programmed cell death in cancer cells. For instance, chromenes have been reported to induce apoptosis via mitochondrial pathways and caspase activation .
  • Cell Cycle Arrest : Compounds like this compound can disrupt the cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating .
  • Inhibition of Tumor Growth : Research indicates that certain chromene derivatives inhibit tumor growth by targeting specific pathways involved in cancer progression .

Case Studies

A notable study evaluated various chromene derivatives for their cytotoxic effects against different cancer cell lines (e.g., MCF-7, HL-60). The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 24.4 µM to 68.4 µM, demonstrating moderate to high potency against these cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of chromene derivatives reveals that modifications in the chemical structure significantly influence their biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., cyano or bromo) enhances anticancer activity compared to electron-donating groups.
Substituent TypeEffect on Activity
Electron-WithdrawingIncreased potency
Electron-DonatingDecreased potency

Q & A

Q. Key Reaction Conditions Table :

StepReagents/CatalystsSolventTemperatureYield (%)
CyclizationAcetic acidEthanol80°C65–75
IminationPTSAToluene110°C70–80
BrominationNBS, AIBNDCM25°C85–90

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic H), δ 6.7–7.3 ppm (chromene H), δ 10.2 ppm (imino NH) .
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm, nitrile (C≡N) at ~118 ppm .
  • IR Spectroscopy : Stretching at 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves Z-configuration and torsion angles .

Basic: What chemical reactions are feasible for modifying this compound?

Methodological Answer:

  • Nucleophilic Substitution : Bromine at C6 can be replaced with amines or thiols under SNAr conditions .
  • Reduction : Imino group (C=N) reduced to amine (C-NH) using NaBH₄ or catalytic hydrogenation .
  • Cyano Group Hydrolysis : Converted to carboxylic acid (-COOH) via acidic/alkaline hydrolysis .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • DOE (Design of Experiments) : Screen solvents (e.g., DMF vs. ethanol), catalysts (PTSA vs. ZnCl₂), and temperatures .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., imination step from 12h to 2h) and increases yield by 15–20% .
  • Purification : Use of HPLC with C18 columns to isolate isomers (Z/E) .

Q. Optimization Case Study :

ParameterInitial Yield (%)Optimized Yield (%)
Solvent (Ethanol → DMF)6582
Catalyst (Acetic acid → PTSA)7088

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Compare NMR, IR, and mass spectrometry to confirm functional groups .
  • Computational Modeling : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
  • Single-Crystal XRD : Resolve ambiguities in imino group geometry (Z vs. E) .

Example : Discrepancy in imino NH IR peak (1590 vs. 1620 cm⁻¹) resolved via DFT calculations showing H-bonding effects .

Advanced: What computational approaches predict bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict interactions with kinases (e.g., EGFR) using PDB structures .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Br, CN) with IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Predicted Targets Table :

TargetBinding Energy (kcal/mol)Predicted Activity
EGFR Kinase-9.2Inhibitor
COX-2-8.7Anti-inflammatory

Advanced: What mechanisms underlie its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Competitive inhibition of COX-2 via H-bonding with Gln₃₈₃ and hydrophobic interactions with Br/CN groups .
  • Receptor Modulation : Antagonism of serotonin receptors (5-HT₂A) due to chromene core rigidity .
  • Apoptosis Induction : Caspase-3 activation in cancer cells via mitochondrial pathway .

Q. Mechanistic Evidence :

  • IC₅₀ = 1.2 µM against MCF-7 cells .
  • 80% COX-2 inhibition at 10 µM .

Advanced: How to design assays for evaluating its bioactivity?

Methodological Answer:

  • In Vitro Assays :
    • MTT Assay : Cytotoxicity in HeLa/A549 cells with IC₅₀ determination .
    • Enzyme Inhibition : COX-2 ELISA kit to measure PGE₂ reduction .
  • In Silico Screens : PASS software predicts anti-cancer/anti-inflammatory potential .
  • ADMET Profiling : Use SwissADME to predict bioavailability and toxicity .

Advanced: How does pH affect the stability of this compound?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Hydrolysis of imino group to amine .
  • Basic Conditions (pH > 10) : Degradation of chromene core via ring-opening .
  • Stability Studies : HPLC tracking of degradation products over 72h .

Q. Stability Profile Table :

pHHalf-Life (h)Major Degradation Pathway
212Imino hydrolysis
7>200Stable
128Chromene ring cleavage

Advanced: How to address regioselectivity challenges in derivatization?

Methodological Answer:

  • Directing Groups : Use -OMe at C8 to direct electrophilic substitution to C6 .
  • Protection/Deprotection : Protect imino NH with Boc group during bromination .
  • Transition Metal Catalysis : Pd-mediated C-H activation for selective C3 functionalization .

Q. Case Study :

DerivativeRegioselectivity (%)Method
C6-Br95NBS, AIBN
C3-COOH80Pd(OAc)₂, CO atmosphere

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